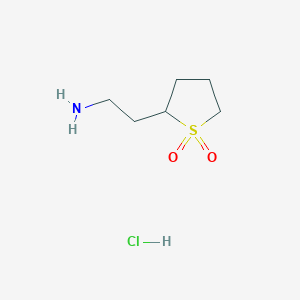

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride

Description

Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects the compound's complex structural architecture and chemical bonding characteristics. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's base name derives from the thiolane ring system, which represents a five-membered saturated heterocycle containing one sulfur atom. The lambda notation (λ⁶) indicates the hypervalent state of the sulfur atom, which forms six bonds rather than the typical two bonds observed in simpler sulfur compounds. This hypervalency results from the presence of two oxygen atoms bonded to the sulfur center, creating the characteristic sulfone functional group with the formula sulfur dioxide (SO₂).

The molecular formula C₆H₁₄ClNO₂S accurately represents the compound's atomic composition, with a molecular weight of 200 daltons for the hydrochloride salt form. The base compound without the hydrochloride counterion possesses the molecular formula C₆H₁₃NO₂S and a molecular weight of approximately 163.24 grams per mole. The structural identification encompasses several key features that define the compound's chemical behavior and potential applications. The thiolane ring provides a stable five-membered cyclic foundation, while the 1,1-dioxide designation indicates the oxidation state of the sulfur atom within this ring system.

The aminoethyl substituent attached at the 2-position of the thiolane ring introduces significant chemical functionality to the molecule. This side chain consists of a two-carbon aliphatic bridge terminating in a primary amino group, which serves as a reactive site for further chemical modifications and biological interactions. The Chemical Abstracts Service registry numbers associated with this compound include 2094938-84-6, 3167-63-3, and 16466-24-3, reflecting the various forms and synthetic routes used to access this molecular structure. The compound also carries the MFCD identifier MFCD30002755, which facilitates its identification in chemical databases and commercial catalogs.

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-aminoethyl)-1λ⁶-thiolane-1,1-dione hydrochloride |

| Molecular Formula (HCl salt) | C₆H₁₄ClNO₂S |

| Molecular Formula (free base) | C₆H₁₃NO₂S |

| Molecular Weight (HCl salt) | 200 Da |

| Molecular Weight (free base) | 163.24 g/mol |

| CAS Numbers | 2094938-84-6, 3167-63-3, 16466-24-3 |

Historical Development in Heterocyclic Chemistry

The historical development of this compound and related compounds reflects the broader evolution of heterocyclic chemistry, particularly in the realm of sulfur-containing ring systems. The foundation for understanding such compounds was established in the early development of thiophene chemistry, which began in the 1800s with the discovery of thiophene as a contaminant in benzene. Victor Meyer's isolation and characterization of thiophene from coal tar benzene provided one of the classic anecdotes of organic chemistry, demonstrating the importance of sulfur heterocycles in both natural and synthetic contexts.

The systematic study of sulfolane and its derivatives emerged significantly later, with the original development of sulfolane by Shell Oil Company in the 1960s marking a crucial milestone in industrial chemistry. This development established the fundamental synthetic pathways for creating stable, saturated sulfur heterocycles with enhanced chemical and thermal stability compared to their aromatic counterparts. The synthesis methodology involved the cheletropic reaction of butadiene with sulfur dioxide to form sulfolene, followed by catalytic hydrogenation using Raney nickel to produce sulfolane. This synthetic approach provided the foundation for developing more complex derivatives, including amino-substituted variants.

The evolution from simple sulfolane to more complex derivatives like this compound represents the natural progression of heterocyclic chemistry toward increased functional complexity. The introduction of amino functionality into the sulfolane framework reflects the ongoing interest in creating molecules that combine the stability of sulfone ring systems with the reactivity and biological activity associated with amino groups. This development parallels broader trends in medicinal chemistry, where heterocyclic scaffolds serve as platforms for introducing diverse functional groups to achieve specific biological or chemical properties.

Recent advances in the synthesis of cyclic sulfone compounds have expanded the methodological toolkit available for accessing such structures. Contemporary approaches include metal-catalyzed cyclization reactions, photocatalytic cyclization processes, and various emerging methodologies that provide improved efficiency and selectivity in constructing sulfone-containing ring systems. These developments have facilitated the preparation of increasingly sophisticated derivatives, including those bearing complex substituents like the aminoethyl group found in the target compound.

Position Within Sulfolane Derivative Classifications

The classification of this compound within the broader family of sulfolane derivatives reveals its unique position as a functionalized heterocyclic compound with distinct chemical and physical properties. Sulfolane itself, systematically known as 1λ⁶-thiolane-1,1-dione, serves as the parent compound for an extensive family of derivatives that incorporate various functional groups and substitution patterns. The systematic classification of these compounds typically considers both the nature of the ring system and the characteristics of any substituents attached to the ring framework.

Within the sulfolane derivative classification system, compounds are typically categorized based on their substitution patterns and the nature of their functional groups. The target compound belongs to the subfamily of amino-substituted sulfolane derivatives, which are characterized by the presence of nitrogen-containing substituents that significantly modify the compound's chemical reactivity and potential applications. This classification distinguishes it from other major categories such as hydroxy-substituted derivatives, halo-substituted variants, and alkyl-substituted compounds, each of which exhibits distinct chemical behaviors and application profiles.

The specific positioning of the aminoethyl substituent at the 2-position of the thiolane ring creates a unique regioisomer within the amino-substituted sulfolane family. This positional specificity influences both the compound's chemical reactivity and its potential biological activity, as the proximity of the amino group to the sulfone functionality can affect intramolecular interactions and the overall molecular conformation. Comparative analysis with related compounds, such as 3-(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione, demonstrates how positional isomerism within the sulfolane framework can lead to significantly different chemical and physical properties.

The hydrochloride salt form of the compound represents another important classification consideration, as salt formation is a common strategy for modifying the physical properties of amino-containing compounds. The hydrochloride salt typically exhibits enhanced water solubility, improved crystallinity, and modified stability characteristics compared to the free base form. This salt formation strategy is particularly important for compounds intended for pharmaceutical or biochemical applications, where precise control over solubility and stability is essential for effective formulation and storage.

| Classification Category | Examples | Key Characteristics |

|---|---|---|

| Parent Compound | Sulfolane (1λ⁶-thiolane-1,1-dione) | Basic five-membered sulfone ring |

| Amino-substituted | 2-(2-Aminoethyl)-1λ⁶-thiolane-1,1-dione | Nitrogen functionality, enhanced reactivity |

| Hydroxy-substituted | 2-(2-Hydroxyethyl)-1λ⁶-thiolane-1,1-dione | Oxygen functionality, hydrogen bonding |

| Fluorinated Derivatives | Various fluorinated sulfolanes | Modified electrochemical properties |

| Salt Forms | Hydrochloride, sulfate, etc. | Enhanced solubility and stability |

The compound's position within heterocyclic chemistry more broadly reflects the increasing importance of sulfur-containing ring systems in both synthetic and medicinal chemistry. Heterocyclic compounds represent more than half of all known organic compounds, with nitrogen heterocycles comprising 59% of United States Food and Drug Administration-approved drugs. The inclusion of sulfur functionality in heterocyclic frameworks provides additional opportunities for molecular recognition, chemical reactivity, and biological activity, positioning sulfolane derivatives as valuable scaffolds for diverse applications.

Properties

IUPAC Name |

2-(1,1-dioxothiolan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c7-4-3-6-2-1-5-10(6,8)9;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCWPAXUTYKLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(S(=O)(=O)C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-1lambda6-thiolane-1,1-dione typically involves the oxidation of thiolane derivatives followed by the introduction of an aminoethyl group.

A typical approach may involve:

- Oxidation of Thiolane : The initial step involves oxidizing the thiolane ring to form the sulfone group.

- Introduction of Aminoethyl Group : After forming the sulfone, an aminoethyl group is introduced at the 2-position of the thiolane ring.

Example Synthesis of Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride

While direct synthesis details for 2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride are limited, the synthesis of Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride provides an illustrative example:

- Reduction of Thiophene : Thiophene is reduced to tetrahydrothiophene using hydrogenation with a catalyst like palladium on carbon.

- Amination : The tetrahydrothiophene is reacted with ethylamine to introduce the amine group.

- Sulfonation : The resulting amine derivative is oxidized to form the sulfone group, yielding Tetrahydro-3-thiophenethylamine 1,1-dioxide.

- Hydrochloride Formation : The compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production involves similar synthetic routes but on a larger scale. The process uses optimized reaction conditions to ensure high yield and purity. Key steps include:

- Using continuous flow reactors for hydrogenation and amination to enhance efficiency.

- Implementing advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione can undergo several chemical reactions:

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones, depending on reaction conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

- Reduction : Reduction reactions can convert the sulfone group back to a sulfide. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

- Substitution : The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Data Table

| Property | Value |

|---|---|

| Product Name | 2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione |

| Molecular Formula | \$$C6H{13}NO_2S\$$ |

| Molecular Weight | 163.24 g/mol |

| IUPAC Name | 2-(1,1-dioxothiolan-2-yl)ethanamine |

| Standard InChI | InChI=1S/C6H13NO2S/c7-4-3-6-2-1-5-10(6,8)9/h6H,1-5,7H2 |

| Standard InChIKey | IOHAPEKFHYUGNA-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(S(=O)(=O)C1)CCN |

| PubChem Compound ID | 82021316 |

| Hazard Statements | H315, H319, H335 |

| Precautionary statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiolane derivatives with different oxidation states.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiolane derivatives.

Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiolane ring can undergo redox reactions, influencing various biochemical pathways. These interactions can modulate enzyme activity, cellular signaling, and other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share the 1λ⁶-thiolane-1,1-dione core but differ in substituents, leading to distinct physicochemical and biological properties.

Physicochemical Properties

- Solubility: The target compound’s hydrochloride salt improves water solubility compared to non-salt forms. Compounds with carboxylic acid groups (e.g., C₈H₁₆ClNO₄S) exhibit higher polarity and aqueous solubility .

- Stability: The sulfone group in all analogues confers thermal and oxidative stability. However, compounds with secondary amines (e.g., bis-isopropylaminoethyl) may exhibit reduced stability under acidic conditions .

- Molecular Weight : Ranges from 169.63 g/mol (simpler thiolane derivatives) to 347.34 g/mol (bulky dihydrochloride salts), influencing bioavailability and membrane permeability .

Biological Activity

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride is a sulfur-containing heterocyclic compound exhibiting significant biological activity. This article reviews its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, leading to the inhibition of their activity. This inhibition can influence various biochemical pathways, including cell signaling, metabolism, and gene expression.

Enzyme Inhibition

The compound has shown promise as an inhibitor of serine proteases. By covalently modifying the active site serine residues, it significantly impacts cellular processes such as signaling pathways and gene expression. The ability to modulate enzyme activity makes it a valuable candidate for therapeutic applications.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer activities. Its structural features contribute to its effectiveness against various cancer cell lines and microbial strains. Studies have demonstrated its potential to inhibit the proliferation of cancer cells in vitro, suggesting that it may serve as a lead compound in cancer therapy .

Study 1: Anticancer Activity

In a study evaluating the compound's anticancer properties, researchers found that it inhibited the growth of human gastric and colorectal cancer cells. The mechanism involved disruption of microtubule structures, leading to cell cycle arrest at the G(2)/M phase . This study highlights the compound's potential as a microtubule-destabilizing agent.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme-inhibitory effects of this compound. The results indicated that the compound effectively inhibited serine proteases involved in various disease processes. This inhibition was shown to influence downstream signaling pathways critical for cell survival and proliferation.

Data Tables

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains an aminoethyl group; known for serine protease inhibition | Anticancer and antimicrobial properties |

| 3-Amino-3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione | Features hydroxyl and amino groups; studied for enzyme inhibition | Enzyme inhibitor with potential therapeutic applications |

| 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride | Similar thiolane structure; known for various biological activities | Antimicrobial properties |

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Aminoethyl)-1λ⁶-thiolane-1,1-dione hydrochloride?

The compound is typically synthesized via cyclization of cysteine derivatives or thiol-containing precursors under controlled acidic conditions. For instance, reacting 2-aminoethanethiol with sulfone-forming agents (e.g., chlorosulfonic acid) in a polar aprotic solvent (e.g., DMF) yields the thiolane-1,1-dione core. Subsequent hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ethanol . Key characterization includes elemental analysis (C, H, N, S), NMR (¹H/¹³C), and mass spectrometry to confirm the molecular formula (C₅H₁₁ClN₂O₂S) and purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : ¹H NMR (D₂O) should show signals for the aminoethyl group (δ 2.8–3.2 ppm) and thiolane ring protons (δ 3.5–4.0 ppm).

- Mass Spectrometry : ESI-MS in positive mode confirms the molecular ion peak at m/z 157.1 [M-Cl]⁺.

- Elemental Analysis : Deviations >0.3% from theoretical values (C: 30.89%, H: 5.67%, N: 14.35%, S: 16.43%) indicate impurities .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>98% required for biological studies) .

Q. What are the solubility properties of this compound in common laboratory solvents?

The hydrochloride salt is highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol), but poorly soluble in nonpolar solvents (e.g., hexane). Solubility in aqueous buffers (pH 4–7) should be validated via UV-Vis spectroscopy at λmax ≈ 210 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Temperature Control : Maintain reaction temperatures below 40°C to prevent sulfone overoxidation.

- Stoichiometry : Use a 1.2:1 molar ratio of sulfonating agent to thiol precursor to avoid unreacted intermediates.

- Purification : Employ recrystallization from ethanol/water (3:1 v/v) to remove residual amines or sulfonic acids. Purity is confirmed via TLC (Rf = 0.3 in butanol/acetic acid/water 4:1:1) .

Q. How should stability studies be designed to assess degradation under physiological conditions?

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4, 37°C) for 72 hours. Monitor degradation via HPLC every 12 hours. A stability threshold of <5% degradation is acceptable for in vitro assays.

- Light Sensitivity : Store solutions in amber vials; exposure to UV light (254 nm) for >6 hours causes 20% degradation .

Q. What strategies resolve contradictions in reported solubility or reactivity data?

- Controlled Replication : Repeat experiments using standardized solvents (e.g., USP-grade DMSO) and anhydrous conditions.

- Counterion Effects : Compare hydrochloride salt vs. free base solubility in matched pH buffers. For example, the free base shows 30% lower aqueous solubility than the hydrochloride form .

Q. How is this compound applied in covalent protein modification or enzyme inhibition studies?

The sulfone group acts as an electrophile, enabling nucleophilic attack by cysteine residues in proteins.

- Protocol : Incubate the compound (1–10 mM) with target proteins (e.g., proteases) in Tris-HCl buffer (pH 8.0, 25°C) for 1 hour. Quench with excess β-mercaptoethanol and analyze via SDS-PAGE or LC-MS to confirm covalent adduct formation .

Q. What computational methods predict its interaction with biological targets?

- Docking Simulations : Use AutoDock Vina with protein crystal structures (PDB) to model binding to cysteine-rich domains (e.g., kinases).

- MD Simulations : GROMACS-based 100-ns trajectories assess stability of the covalent protein-ligand complex. Validate with experimental IC₅₀ data from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.